(5E)-5-(4-nitrobenzylidene)-3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(4-Nitrophenyl)methylidene]-3-(piperidinomethyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a nitrophenyl group, a piperidinomethyl group, and a thiazolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-nitrophenyl)methylidene]-3-(piperidinomethyl)-2-thioxo-1,3-thiazolan-4-one typically involves the condensation of 4-nitrobenzaldehyde with piperidinomethylthiazolone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(4-Nitrophenyl)methylidene]-3-(piperidinomethyl)-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolanone derivatives.
Scientific Research Applications
5-[(E)-1-(4-Nitrophenyl)methylidene]-3-(piperidinomethyl)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-nitrophenyl)methylidene]-3-(piperidinomethyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolanone ring may also play a role in binding to proteins or nucleic acids, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime
- 1,3,4-Thiadiazole derivatives
Uniqueness
5-[(E)-1-(4-Nitrophenyl)methylidene]-3-(piperidinomethyl)-2-thioxo-1,3-thiazolan-4-one is unique due to its combination of a nitrophenyl group, a piperidinomethyl group, and a thiazolanone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H17N3O3S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17N3O3S2/c20-15-14(10-12-4-6-13(7-5-12)19(21)22)24-16(23)18(15)11-17-8-2-1-3-9-17/h4-7,10H,1-3,8-9,11H2/b14-10+ |
InChI Key |
XSRVSRILLFGKDJ-GXDHUFHOSA-N |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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